molecular formula C14H18O2 B105587 3-Methylphenyl cyclohexanecarboxylate CAS No. 18731-59-4

3-Methylphenyl cyclohexanecarboxylate

Cat. No. B105587
CAS RN: 18731-59-4
M. Wt: 218.29 g/mol
InChI Key: WSOGYYKXYMIDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl cyclohexanecarboxylate is a chemical compound that is widely used in scientific research. It is also known as Methyl 3-cyclohexyl-3-phenylpropanoate or MCPP. This compound is a white crystalline powder that has a molecular weight of 236.33 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism Of Action

The mechanism of action of 3-Methylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, 3-Methylphenyl cyclohexanecarboxylate can alter the pharmacokinetics of other drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methylphenyl cyclohexanecarboxylate are not well documented. However, it is believed to have a low toxicity profile and is not considered to be harmful to humans or animals at low concentrations.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its high purity. This compound is readily available from commercial sources and is relatively inexpensive. Additionally, it has a long shelf life and is stable under normal storage conditions.
One of the limitations of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents.

Future Directions

There are several future directions for the use of 3-Methylphenyl cyclohexanecarboxylate in scientific research. One potential area of research is the development of new drugs that target cytochrome P450 enzymes. Another area of research is the synthesis of new compounds that are based on the structure of 3-Methylphenyl cyclohexanecarboxylate. Finally, there is potential for the use of this compound in the study of drug interactions and drug metabolism in the body.

Synthesis Methods

The synthesis of 3-Methylphenyl cyclohexanecarboxylate can be achieved through several methods. One of the most commonly used methods is the esterification of 3-methylphenol and cyclohexanecarboxylic acid. This reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions for several hours until the desired product is obtained.

Scientific Research Applications

3-Methylphenyl cyclohexanecarboxylate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reference standard for the analysis of other compounds. Additionally, this compound is used in the study of drug metabolism and pharmacokinetics.

properties

CAS RN

18731-59-4

Product Name

3-Methylphenyl cyclohexanecarboxylate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(3-methylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

WSOGYYKXYMIDJU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCCC2

Other CAS RN

18731-59-4

Origin of Product

United States

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